2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyridopyrimidines. It has a multi-ring structure fused with various functional groups that contribute to its diverse chemical behavior and potential applications. This compound stands out due to its unique molecular framework, which combines a benzyl group, a dioxopyridopyrimidine core, and a dimethoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process usually begins with the preparation of the pyridopyrimidine core, followed by the introduction of the benzyl and dimethoxyphenyl groups through selective reactions. Common reaction conditions include:
Reagents: : Appropriate bromides or chlorides for benzylation and phenyl acetamide derivatives.
Catalysts: : Palladium or copper-based catalysts to facilitate coupling reactions.
Solvents: : Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods: For industrial-scale production, this compound can be synthesized through high-yield processes involving:
Automated Synthesis: : Utilizing flow chemistry and automated reactors for continuous production.
Optimization of Reaction Parameters: : Temperature, pressure, and reactant concentration adjustments to maximize yield and purity.
Purification Techniques: : Crystallization, chromatography, and recrystallization methods to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the benzyl group or the dimethoxyphenyl ring, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: : Reduction of the dioxopyridopyrimidine core may yield dihydro or tetrahydro derivatives.
Substitution: : The aromatic rings in the compound are prone to electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: : NaBH4 (sodium borohydride), LiAlH4 (lithium aluminum hydride).
Substitution Reagents: : Halogens (Br2, Cl2), nitration reagents (HNO3/H2SO4).
Hydroxylated Derivatives: : Resulting from oxidation.
Reduced Derivatives: : Such as dihydro derivatives from reduction.
Substituted Aromatic Compounds: : Depending on the substituent introduced during electrophilic substitution.
Scientific Research Applications
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide has numerous applications across various scientific fields:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Studied for its potential interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and as a precursor for synthesizing functionalized derivatives.
Mechanism of Action
The compound's mechanism of action is largely dictated by its ability to interact with specific molecular targets:
Binding to Enzymes: : Inhibits or modulates the activity of certain enzymes involved in metabolic pathways.
Interaction with Receptors: : Binds to cellular receptors, affecting signal transduction pathways.
Pathways Involved: : May affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared to structurally similar compounds, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide exhibits unique characteristics:
Similarity with Other Pyridopyrimidines: : Shares the core structure but differs in functional groups, leading to variations in chemical reactivity and biological activity.
Distinctive Features: : The presence of the benzyl and dimethoxyphenyl groups confers additional chemical versatility and potential biological effects.
Pyrido[3,2-d]pyrimidin-2,4(1H,3H)-dione
3-Benzyl-6-chloro-pyrido[3,2-d]pyrimidin-2,4(1H,3H)-dione
N-(4-Methoxyphenyl)-2-oxo-2,3-dihydropyrido[3,2-d]pyrimidine-3-carboxamide
This article provides a detailed exploration of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds. Fascinating stuff, right?
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-17-10-11-20(33-2)18(13-17)26-21(29)15-27-19-9-6-12-25-22(19)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNYTBLSLVCSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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